molecular formula C12H23BrO B13478821 1-(Bromomethyl)-1-(pentyloxy)cyclohexane

1-(Bromomethyl)-1-(pentyloxy)cyclohexane

Cat. No.: B13478821
M. Wt: 263.21 g/mol
InChI Key: NMUYOOOQKRKIQQ-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-1-(pentyloxy)cyclohexane is a brominated cyclohexane derivative featuring two functional groups: a bromomethyl (-CH2Br) and a pentyloxy (-O-C5H11) substituent attached to the same carbon atom on the cyclohexane ring. This structural arrangement confers unique chemical reactivity and physical properties, making it a valuable intermediate in organic synthesis, particularly in alkylation and substitution reactions. The bromine atom acts as a leaving group, enabling nucleophilic displacement, while the pentyloxy chain contributes to lipophilicity, influencing solubility and interaction with hydrophobic environments .

Properties

Molecular Formula

C12H23BrO

Molecular Weight

263.21 g/mol

IUPAC Name

1-(bromomethyl)-1-pentoxycyclohexane

InChI

InChI=1S/C12H23BrO/c1-2-3-7-10-14-12(11-13)8-5-4-6-9-12/h2-11H2,1H3

InChI Key

NMUYOOOQKRKIQQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1(CCCCC1)CBr

Origin of Product

United States

Biological Activity

1-(Bromomethyl)-1-(pentyloxy)cyclohexane (CAS 1247429-19-1) is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Chemical Formula: C12H23BrO
  • Molecular Weight: 251.22 g/mol
  • Structure: The compound consists of a cyclohexane ring substituted with a bromomethyl and a pentyloxy group, which may influence its biological interactions.

Synthesis

The synthesis of 1-(Bromomethyl)-1-(pentyloxy)cyclohexane typically involves the bromination of cyclohexane derivatives followed by the introduction of the pentyloxy group. The synthetic route can be optimized for yield and purity, which is crucial for biological evaluations.

Biological Activity Overview

1-(Bromomethyl)-1-(pentyloxy)cyclohexane has not been extensively studied in isolation; however, related compounds and derivatives provide insights into its potential biological effects. The following sections summarize the findings from various studies.

1. Phosphodiesterase (PDE) Inhibition

Compounds structurally similar to 1-(Bromomethyl)-1-(pentyloxy)cyclohexane have been evaluated for their inhibitory effects on phosphodiesterase II (PDE2). PDE inhibitors are known for their roles in modulating cyclic nucleotide levels, which can affect numerous signaling pathways.

  • Case Study Findings:
    • A related compound demonstrated an IC50 value of 3.67 μM against PDE2, indicating significant inhibitory potential .
    • Compounds with alkyl substituents similar to the pentyloxy group showed enhanced activity, suggesting that structural modifications can lead to increased efficacy.

2. Neuroprotective Effects

Neuroprotective properties have been observed in compounds that inhibit PDEs, particularly in models of neurotoxicity induced by corticosterone.

  • Experimental Results:
    • In vitro studies indicated that certain derivatives could protect HT-22 neuronal cells from corticosterone-induced damage, enhancing cell viability in a dose-dependent manner .
    • The protective effects were attributed to the modulation of cyclic AMP levels through PDE inhibition.

Data Tables

The following table summarizes key findings related to the biological activity of compounds similar to 1-(Bromomethyl)-1-(pentyloxy)cyclohexane:

Compound NameIC50 (μM)Biological ActivityReference
Compound 1f3.67PDE2 Inhibition
Compound 2e33.95PDE2 Inhibition
Related alkoxylated derivativesVariesNeuroprotection against corticosterone

The proposed mechanisms through which 1-(Bromomethyl)-1-(pentyloxy)cyclohexane may exert its biological effects include:

  • Inhibition of Phosphodiesterases: By inhibiting PDEs, cyclic nucleotide levels increase, leading to enhanced signaling pathways involved in neuroprotection and other cellular processes.
  • Cell Viability Enhancement: The compound may promote neuronal survival in stress conditions through mechanisms that involve reducing apoptosis and enhancing cellular resilience.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound belongs to a broader class of 1-(bromomethyl)-substituted cyclohexanes. Key structural analogues include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference ID
1-(Bromomethyl)-1-ethylcyclohexane -CH2Br, -C2H5 C9H17Br 205.14 Alkylation agent; high volatility
1-(Bromomethyl)-4-methylcyclohexane -CH2Br, -CH3 (para position) C8H15Br 191.11 Intermediate in drug synthesis
1-(Bromomethyl)-1-methanesulfonylcyclohexane -CH2Br, -SO2CH3 C8H15BrO2S 255.17 Pharmaceutical building block
1-(Bromomethyl)-1-{[(4-methylpentyl)oxy]methyl}cyclohexane -CH2Br, -(OCH2(4-methylpentyl)) C14H27BrO 291.00 High lipophilicity (LogP = 4.93)
1-(Bromomethyl)-1-(pentyloxy)cyclohexane (Target) -CH2Br, -O-C5H11 C12H23BrO 287.22* Balanced reactivity and solubility N/A

*Calculated based on analogous structures.

Physical and Chemical Properties

  • Reactivity: The bromomethyl group enhances electrophilicity compared to non-halogenated analogues (e.g., 1-ethyl-1-(pentyloxy)cyclohexane), facilitating nucleophilic substitutions. Methanesulfonyl derivatives (e.g., ) exhibit even greater reactivity due to the electron-withdrawing sulfonyl group.
  • Lipophilicity : The pentyloxy chain increases LogP relative to shorter-chain analogues (e.g., 1-(bromomethyl)-1-ethylcyclohexane, LogP ~3.5). The compound in (LogP = 4.93) demonstrates the effect of branching and extended alkyl chains.
  • Thermal Stability : Brominated cyclohexanes generally decompose above 150°C, but methanesulfonyl derivatives () show higher thermal stability due to stronger C-S bonds.

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